molecular formula C16H13ClN4O2 B2464118 2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide CAS No. 946235-15-0

2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide

Cat. No. B2464118
CAS RN: 946235-15-0
M. Wt: 328.76
InChI Key: JJGRVSWQFCREIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide” belongs to the class of pyrido[1,2-a]pyrimidin-4-ones . These compounds are of great interest due to their biological potential .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones involve the condensation of certain precursors followed by cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrido[1,2-a]pyrimidin-4-one core, with additional functional groups attached at specific positions .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidin-4(1H)-ones, closely related to the target compound, demonstrate antibacterial activity. Specifically, some of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, although they were inactive against fungi at certain concentrations (Narayana, Rao, & Rao, 2009). Another study highlighted the synthesis and antibacterial activity of similar derivatives, confirming their potential in combating bacterial infections (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Antimalarial Activity

Synthesized pyrido[1,2-a]pyrimidin-4-ones, structurally related to the chemical , were evaluated for antimalarial activity. The screening of these compounds revealed moderate antimalarial activity, suggesting the potential of this chemical structure in developing new antimalarial agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).

Structural and Chemical Analysis

Studies have been conducted to elucidate the crystal structure of related compounds, providing valuable information on their molecular geometry and intermolecular interactions. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and potential applications in pharmaceuticals (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Interaction with DNA

The interaction of similar compounds with DNA has been studied, indicating that these chemicals can bind to DNA, possibly through a groove mode of binding. This interaction is important for understanding the potential therapeutic applications of these compounds in targeting specific DNA sequences or structures (Zhang, Huang, Cai, Xu, & Sun, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, as well as developing efficient synthesis methods .

properties

IUPAC Name

2-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-9-5-6-12-19-10(2)13(16(23)21(12)8-9)20-15(22)11-4-3-7-18-14(11)17/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGRVSWQFCREIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(N=CC=C3)Cl)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.